

# Spectroscopic Profile of Diethyl 2-bromoglutarate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl 2-bromoglutarate

Cat. No.: B1580560

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## Introduction

**Diethyl 2-bromoglutarate** (CAS No. 7209-00-9) is a halogenated diester with the molecular formula  $C_9H_{15}BrO_4$  and a molecular weight of 267.12 g/mol. Its structure, diethyl 2-bromopentanedioate, makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 2-bromoglutarate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the identification, characterization, and utilization of this compound.

## Spectroscopic Data

The spectroscopic data for **Diethyl 2-bromoglutarate** are summarized in the following tables. These data are crucial for confirming the structure and purity of the compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data for **Diethyl 2-bromoglutarate** are presented below.

#### $^1H$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.34-4.39	m	1H	Br-CH-COO
4.16-4.22	m	2H	Br-CH-COOCH <sub>2</sub>
4.06-4.11	m	2H	CH <sub>2</sub> -COOCH <sub>2</sub>
2.50-2.59	m	2H	OOC-CH <sub>2</sub> -CH <sub>2</sub> -CHBr
2.25-2.43	m	2H	OOC-CH <sub>2</sub> -CH <sub>2</sub> -CHBr
1.20-1.30	t	6H	O-CH <sub>2</sub> -CH <sub>3</sub>

#### <sup>13</sup>C NMR Data (Predicted)

Note: Experimental <sup>13</sup>C NMR data for **Diethyl 2-bromoglutarate** is not readily available in the searched literature. The following data is predicted based on computational models and should be used as a reference.

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (C1)
~168	C=O (C5)
~62	O-CH <sub>2</sub>
~61	O-CH <sub>2</sub>
~45	CH-Br
~32	CH <sub>2</sub> (C4)
~28	CH <sub>2</sub> (C3)
~14	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for **Diethyl 2-bromoglutarate** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1250, ~1180	Strong	C-O stretch (ester)
~650	Medium	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of **Diethyl 2-bromoglutarate** shows a characteristic isotopic pattern for bromine-containing compounds.

m/z	Relative Intensity	Assignment
267/269	~1:1	[M+H] <sup>+</sup> (Molecular ion peak with Br isotopes)
221/223	Variable	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
193/195	Variable	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
187	Variable	[M - Br] <sup>+</sup>

## Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** A solution of **Diethyl 2-bromoglutarate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

$^1\text{H}$  NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 128-1024 scans (due to the low natural abundance of  $^{13}\text{C}$ ).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation: As **Diethyl 2-bromoglutarate** is a liquid at room temperature, the IR spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition:

- Mode: Transmittance.

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Diethyl 2-bromoglutarate** is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10  $\mu\text{g/mL}$ ).

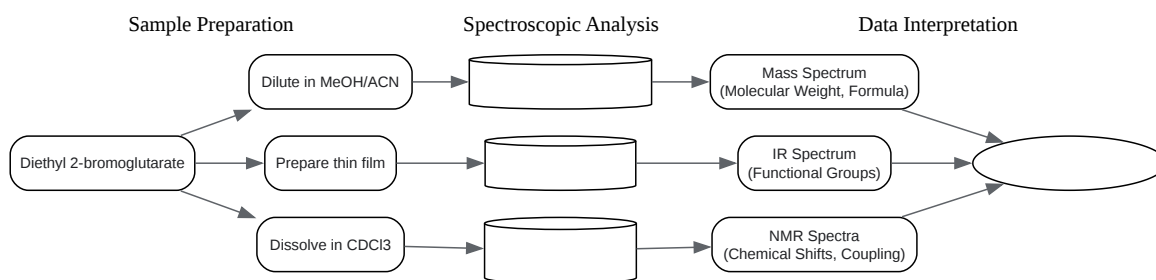
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound.

Acquisition:

- Ionization Mode: Positive ion mode ( $[\text{M}+\text{H}]^+$ ).
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-30 V (can be varied to induce fragmentation).
- Source Temperature: 100-150  $^{\circ}\text{C}$ .
- Desolvation Gas Flow: Typically nitrogen at 300-500 L/hr.
- Analyzer: Quadrupole or Time-of-Flight (TOF).

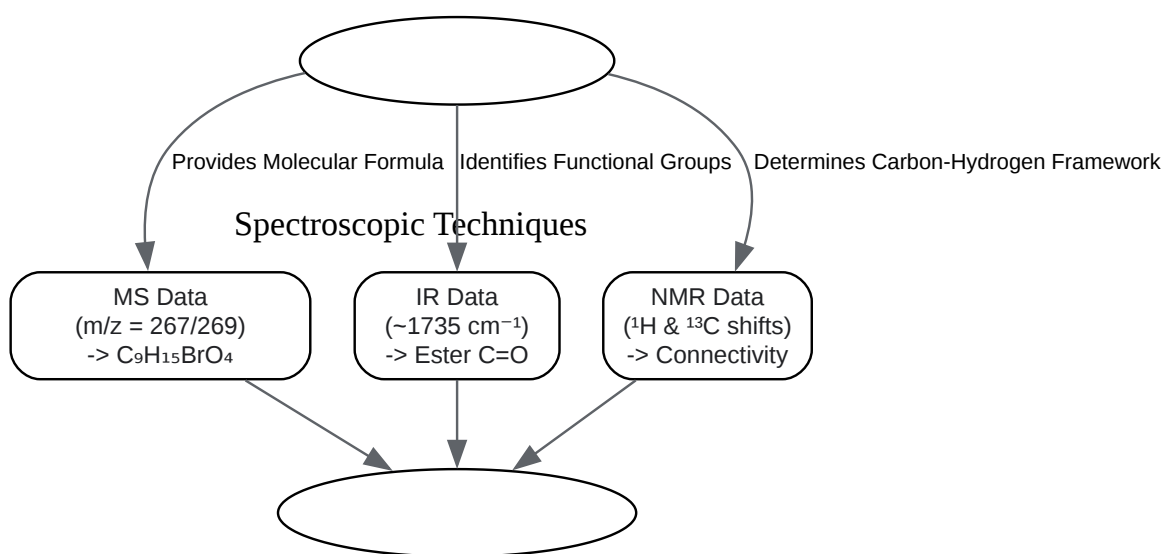
## Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Diethyl 2-bromoglutarate** and the relationship between the different spectroscopic techniques in structure elucidation.



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Caption: Workflow for the spectroscopic analysis of **Diethyl 2-bromoglutarate**.



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